molecular formula C18H18O2 B14131282 (13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one CAS No. 474-88-4

(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one

Cat. No.: B14131282
CAS No.: 474-88-4
M. Wt: 266.3 g/mol
InChI Key: PDRGHUMCVRDZLQ-AEFFLSMTSA-N
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Description

(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its polycyclic aromatic hydrocarbon structure. The presence of multiple rings and functional groups makes it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one typically involves multiple steps, including cyclization and functional group modifications. The specific synthetic route can vary, but a common approach involves the use of starting materials such as phenanthrene derivatives. The reaction conditions often require the use of catalysts, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one has various applications in scientific research:

    Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one: Unique due to its specific stereochemistry and functional groups.

    Phenanthrene: A simpler polycyclic aromatic hydrocarbon with fewer functional groups.

    Cholesterol: A biologically relevant compound with a similar polycyclic structure but different functional groups and biological roles.

Properties

CAS No.

474-88-4

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3/t16-,18+/m1/s1

InChI Key

PDRGHUMCVRDZLQ-AEFFLSMTSA-N

Isomeric SMILES

C[C@]12CCC3=C([C@H]1CCC2=O)C=CC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O

Origin of Product

United States

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